molecular formula C8H16 B091975 1-Pentene, 2-(1-methylethyl) CAS No. 16746-02-4

1-Pentene, 2-(1-methylethyl)

Cat. No. B091975
CAS RN: 16746-02-4
M. Wt: 112.21 g/mol
InChI Key: QOUCFWFZPKWYRE-UHFFFAOYSA-N
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Description

“1-Pentene, 2-(1-methylethyl)” is a chemical compound with the molecular formula C8H16 . It’s also known as “2-Isopropyl-1-pentene” and "2-Isopropylpent-1-ene" .


Molecular Structure Analysis

The molecular structure of “1-Pentene, 2-(1-methylethyl)” can be represented by the InChI string: InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h7H,4-6H2,1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

There is a study that developed a new reduced chemical kinetic model of 1-pentene based on a detailed chemical kinetic model of 1-pentene at high temperature (194 species and 1266 reactions) . By means of sensitivity and flow rate analyses, 32 important reactions were determined .

Safety And Hazards

“1-Pentene, 2-(1-methylethyl)” is classified as an extremely flammable liquid and vapor . It may be fatal if swallowed and enters airways . It may cause drowsiness or dizziness . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methyl-3-methylidenehexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUCFWFZPKWYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336007
Record name 1-Pentene, 2-(1-methylethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentene, 2-(1-methylethyl)

CAS RN

16746-02-4
Record name 2-Methyl-3-methylenehexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16746-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentene, 2-(1-methylethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexane, 2-methyl-3-methylene-
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